molecular formula C12H25NO B13523407 n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine

Cat. No.: B13523407
M. Wt: 199.33 g/mol
InChI Key: SLFAKEQMURQZFI-UHFFFAOYSA-N
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Description

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine is a tertiary amine characterized by a cyclopentane core substituted with a 2-methoxyethyl group and a methyl-propan-1-amine chain. This structural combination may influence its physicochemical properties, synthetic accessibility, and biological activity compared to related amines.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]propan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-9-13-11-12(8-10-14-2)6-4-5-7-12/h13H,3-11H2,1-2H3

InChI Key

SLFAKEQMURQZFI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1(CCCC1)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine typically involves the reaction of cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the methoxyethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce primary or secondary amines.

Scientific Research Applications

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following compounds share structural motifs with n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine, differing in substituents, ring systems, or amine configurations:

Compound Key Structural Features Synthetic Yield Purity (HPLC) Reference
This compound (Target) Cyclopentyl core, 2-methoxyethyl, propan-1-amine chain Not reported Not reported -
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine Cyclopentyl core, chloro substituent, N-methylpropan-1-amine 59% Not reported
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Cyclohexyl-naphthyl hybrid, propan-2-amine 58% >99% ee (chiral)
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) Phenyl substituent, N-methylpropan-1-amine Not reported Not reported
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide derivatives Piperidine-oxazole hybrids, variable alkylamine chains 55–62% >99.8%

Physicochemical Properties

  • Lipophilicity : The cyclopentyl-methoxyethyl group in the target compound balances lipophilicity and polarity, contrasting with the highly lipophilic cyclohexyl-naphthyl group in and the aromatic phenyl group in .
  • Solubility : The methoxyethyl group enhances water solubility compared to chloro () or phenyl () substituents, which are more hydrophobic.
  • Basicity : The tertiary amine in the target compound likely has moderate basicity (pKa ~9–10), similar to N-methylpropan-1-amine analogs (e.g., ), but lower than primary amines like those in .

Biological Activity

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-1-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its interactions with biological targets, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a cyclopentyl group and a propan-1-amine moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is C13_{13}H19_{19}N, with a molecular weight of 199.33 g/mol. The presence of the 2-methoxyethyl substituent enhances its solubility and reactivity compared to similar compounds.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may act as a ligand that modulates the activity of specific molecular targets, suggesting potential therapeutic applications in areas such as neuropharmacology and oncology.

The compound's mechanism of action involves:

  • Binding Affinity : The ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to target proteins.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Enzyme Interaction : Preliminary studies suggest that it could modulate enzyme activities relevant to various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(cyclohexylmethyl)propan-1-amineCyclohexyl group instead of cyclopentylPotentially different receptor interactions
N-(phenylmethyl)propan-1-aminePhenyl group replaces cyclopentylMay exhibit distinct pharmacological properties
N-(2-methoxyethyl)propan-1-amineContains a methoxyethyl substituentIncreased solubility and reactivity compared to cyclopentyl derivatives

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research indicates that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
  • Anticancer Activity : Preliminary data suggest that this compound may inhibit tumor growth in xenograft models, warranting further investigation into its potential as an anticancer agent.
  • SAR Studies : Structure–activity relationship (SAR) studies have highlighted the importance of the methoxyethyl substituent in enhancing biological activity, indicating that modifications can significantly impact potency and selectivity.

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